molecular formula C13H14FNO B8413310 3-Fluoro-5-cyclohexyloxybenzonitrile

3-Fluoro-5-cyclohexyloxybenzonitrile

Cat. No.: B8413310
M. Wt: 219.25 g/mol
InChI Key: ZSIODJKNBLZHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-cyclohexyloxybenzonitrile is a fluorinated benzonitrile derivative characterized by a fluorine atom at the 3-position and a cyclohexyloxy group at the 5-position of the benzene ring. The cyclohexyloxy substituent introduces steric bulk and lipophilicity, distinguishing it from smaller or electron-withdrawing substituents in related compounds .

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

3-cyclohexyloxy-5-fluorobenzonitrile

InChI

InChI=1S/C13H14FNO/c14-11-6-10(9-15)7-13(8-11)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2

InChI Key

ZSIODJKNBLZHRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=CC(=C2)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The table below compares 3-Fluoro-5-cyclohexyloxybenzonitrile with three structurally related benzonitriles from the evidence:

Compound Name Substituent (Position 5) CAS Number Molecular Formula Molecular Weight (g/mol) Suppliers
3-Fluoro-5-methoxybenzonitrile Methoxy 439280-18-9 C₈H₆FNO 151.14 1
3-Fluoro-5-phenylbenzonitrile Phenyl 1214352-57-4 C₁₃H₇FN 196.20 9
3-Fluoro-5-nitrobenzonitrile Nitro 110882-60-5 C₇H₃FNO₂ 164.10 1

(Data synthesized from , and 3)

Substituent Effects on Properties

Electronic Effects
  • This could enhance reactivity in electrophilic substitution reactions compared to the cyclohexyloxy variant .
  • Phenyl (C₁₃H₇FN) : The phenyl group introduces extended π-conjugation, which may enhance binding to aromatic protein residues in biological systems. Its electron-withdrawing or donating nature depends on substituent orientation .
  • Nitro (C₇H₃FNO₂): The nitro group is strongly electron-withdrawing, making the ring electron-deficient. This increases reactivity in nucleophilic aromatic substitution but reduces stability under reducing conditions .
Lipophilicity and Solubility
  • The cyclohexyloxy group likely increases lipophilicity (higher logP) compared to methoxy, improving membrane permeability but reducing aqueous solubility.
  • The phenyl substituent (C₁₃H₇FN) further enhances lipophilicity, while the nitro group (C₇H₃FNO₂) may reduce it due to polar interactions .

Commercial Availability

  • 3-Fluoro-5-phenylbenzonitrile has the highest commercial availability (9 suppliers), reflecting its broad utility in medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.